molecular formula C11H11NO5S2 B11769940 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid

Cat. No.: B11769940
M. Wt: 301.3 g/mol
InChI Key: BSKLZAJYYTUMBV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid (CAS 496051-43-5) is a high-purity chemical compound supplied for research and development purposes . This furan-3-carboxylic acid derivative features a molecular formula of C11H11NO5S2 and a molecular weight of 301.34 . The compound's structure incorporates a thiophen-2-yl group linked via a sulfamoyl bridge, making it a valuable intermediate for synthetic organic chemistry and medicinal chemistry research . Researchers utilize this compound in the exploration of novel pharmacologically active molecules, particularly as a building block in the synthesis of compounds with potential therapeutic applications. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the material should be stored as recommended by the supplier.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO5S2

Molecular Weight

301.3 g/mol

IUPAC Name

2,5-dimethyl-4-(thiophen-2-ylsulfamoyl)furan-3-carboxylic acid

InChI

InChI=1S/C11H11NO5S2/c1-6-9(11(13)14)10(7(2)17-6)19(15,16)12-8-4-3-5-18-8/h3-5,12H,1-2H3,(H,13,14)

InChI Key

BSKLZAJYYTUMBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)C)S(=O)(=O)NC2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization and Decarboxylation

Reaction of diethyl 2,3-diacetylsuccinate (I) with hydrochloric acid (HCl) at concentrations ≥3N under microwave heating (100–120°C, 1–2 hours) selectively produces ethyl 2,5-dimethylfuran-3-carboxylate (II) . Higher HCl concentrations accelerate cyclization while suppressing premature hydrolysis, achieving yields of up to 52% for intermediate II . Subsequent hydrolysis of II in potassium hydroxide-ethanol solutions yields 2,5-dimethylfuran-3-carboxylic acid (III) , though this step requires careful pH control to avoid over-hydrolysis to the dicarboxylic acid.

Table 1: Optimization of Furan Core Synthesis

HCl ConcentrationHeating MethodReaction TimePrimary ProductYield (%)
1NMicrowave1 hourII + III + IV20–52
3NOil Bath2 hoursII52
5NMicrowave1.5 hoursIII24

Sulfamoylation at the Furan 4-Position

Introducing the N-(thiophen-2-yl)sulfamoyl group at the furan’s 4-position necessitates precise electrophilic substitution conditions. The sulfamoyl moiety is typically installed via reaction of thiophen-2-amine with a sulfonating agent, such as chlorosulfonic acid (ClSO₃H) , in the presence of the furan intermediate.

Sulfonation and Amine Coupling

A two-step protocol is employed:

  • Sulfonation : Treating 2,5-dimethylfuran-3-carboxylic acid (III) with ClSO₃H in dry dichloromethane at 0°C generates the reactive sulfonyl chloride intermediate.

  • Amine Coupling : Adding thiophen-2-amine and a base (e.g., pyridine) to the sulfonyl chloride intermediate facilitates nucleophilic substitution, yielding the final sulfamoyl product.

Key Considerations:

  • Temperature Control : Sulfonation at >0°C risks furan ring decomposition.

  • Solvent Choice : Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

  • Stoichiometry : A 1.2:1 molar ratio of ClSO₃H to furan carboxylic acid ensures complete conversion.

Integrated Synthesis Pathway

Combining the above steps, the full synthesis proceeds as follows:

  • Diethyl 2,3-diacetylsuccinate (I)Ethyl 2,5-dimethylfuran-3-carboxylate (II) (3N HCl, microwave, 52% yield).

  • II2,5-dimethylfuran-3-carboxylic acid (III) (KOH/EtOH, reflux, 24% yield).

  • III4-sulfonyl chloride intermediate (ClSO₃H, 0°C, 85% conversion).

  • Sulfamoylation with thiophen-2-amine (pyridine, RT, 72% yield).

Purification and Characterization

Final purification employs flash column chromatography (petroleum ether/ethyl acetate gradients) to isolate the target compound. Spectral validation includes:

  • ¹H NMR : Resonances at δ 2.4 (2x CH₃), δ 6.8 (thiophene-H), δ 7.2 (furan-H).

  • IR : Peaks at 1720 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O) .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyl groups, or alkyl groups .

Scientific Research Applications

Anticancer Applications

Research has indicated that derivatives of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid exhibit significant anticancer activity. The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by modulating mitochondrial pathways.
  • Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Case Study: Anticancer Activity Assessment
A study evaluated the anticancer effects of related compounds on various cancer cell lines. The results are summarized below:

CompoundCell Line% Cell Viability
Compound AHepG233.29
Compound BHepG235.01
Compound CHepG237.31
DoxorubicinHepG20.62

These results indicate that the tested derivatives have promising anticancer potential compared to established treatments like doxorubicin .

Antimicrobial Applications

The compound also demonstrates notable antimicrobial activity against various pathogens. Its efficacy was assessed using standard microbiological methods.

Case Study: Antimicrobial Efficacy
The antimicrobial properties were evaluated against common bacterial strains as follows:

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
Compound AE. coli10.5280
Compound BS. aureus13265
Compound CB. cereus16230

These findings suggest that this compound could serve as a candidate for drug development targeting bacterial infections .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity. The thiophene moiety enhances pharmacological properties, while the sulfamoyl group contributes to its solubility and interaction with biological targets .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antiproliferative Thiophene Derivatives

The most relevant analogs are the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives synthesized by Said and Elshihawy (2015). Key compounds include:

  • Compound 24: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt) phenylamino) acetamide.
  • Compound 25: 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol.

Key Findings :

  • Both compounds showed potent antiproliferative activity against MCF7 breast cancer cells, with IC50 values of 30.8 nM (24) and 38.7 nM (25) .
  • Mechanism: Inhibition of ATP-binding sites on tyrosine kinase receptors, akin to clinical drugs like gefitinib and dasatinib .

Structural Comparison with Target Compound :

  • Shared Features : Thiophene core, sulfamoyl group, and heterocyclic substituents.
  • Differences : The target compound lacks the pyrimidine or triazine rings present in Compounds 24 and 25, which may reduce ATP-binding affinity but improve solubility due to the carboxylic acid group.
Table 1: Antiproliferative Activity and Structural Features
Compound IC50 (nM) Key Structural Features Mechanism of Action
Target Compound* N/A Furan-3-carboxylic acid, thiophene-sulfamoyl Hypothesized tyrosine kinase inhibition
Compound 24 30.8 Cyclopenta[b]thiophene, pyrimidine-sulfamoyl ATP-binding site inhibition
Compound 25 38.7 Thieno-triazine, phenol ATP-binding site inhibition

*Data inferred from structural analogs.

Sulfur-Containing Heterocycles from CAS Registry

Several compounds in share partial structural homology:

  • 4-(Thiophen-2-yl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine (CAS 1396767-82-0) : Contains a thiophene ring and sulfonyl group.
  • N-(4-(N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 1797172-79-2) : Features a furan-carbonyl group and sulfamoyl linkage.

Key Comparisons :

  • Sulfamoyl vs.
  • Pharmacokinetics : The trifluoromethyl group in CAS 1396767-82-0 could increase metabolic stability but reduce solubility compared to the target compound’s carboxylic acid group .

Methodological Considerations

Cytotoxicity assays like the MTT method () are standard for evaluating IC50 values in compounds such as those in . However, the absence of direct data for the target compound necessitates caution in extrapolating results from analogs.

Biological Activity

2,5-Dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid (CAS No. 306936-40-3) is a compound characterized by its unique structural features, including a furan ring and a thiophene moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C12H13N1O5S2
  • Molecular Weight : 315.36 g/mol
  • IUPAC Name : 2,5-Dimethyl-4-{[(thiophen-2-yl)methyl]sulfamoyl}furan-3-carboxylic acid
  • SMILES : CC1=C(C(O)=O)C(=C(C)O1)S(=O)(=O)NCC1=CC=CS1

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis through mechanisms such as:

  • Caspase Activation : Induction of caspase pathways leading to programmed cell death.
  • Inhibition of Cell Invasion : Disruption of focal adhesion kinase (FAK) and paxillin pathways, reducing the invasive characteristics of tumor cells .

The proposed mechanisms for the biological activity include:

  • DNA Intercalation : The compound may intercalate within DNA, leading to adduct formation that disrupts normal cellular functions.
  • Inhibition of Tyrosinase Activity : Some derivatives have shown promise in inhibiting tyrosinase, an enzyme involved in melanin production, which could be beneficial for skin-related disorders .

Case Studies

Several case studies have been documented regarding the efficacy of compounds with similar structures:

StudyCompoundCell LineIC50 (μM)Mechanism
SK228A54911Apoptosis via caspase activation
Compound XMDA-MB-23130.8Inhibition of ATP binding sites
Compound YLNCaP38.7Disruption of cellular invasion pathways

Research Findings

Recent investigations into the compound's biological activity reveal several key findings:

  • Selective Cytotoxicity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Potential for Clinical Translation : The unique mechanisms of action and low side effects observed in preclinical models indicate potential for clinical applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes and purification methods for 2,5-dimethyl-4-(N-(thiophen-2-yl)sulfamoyl)furan-3-carboxylic acid?

The compound is typically synthesized via sulfamoylation of thiophen-2-amine with a pre-functionalized furan-carboxylic acid derivative. A general method involves coupling reactions using reagents like HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous conditions, followed by purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). High purity (>95%) is confirmed by HPLC and LCMS analysis .

Q. How is the structural identity of this compound validated in academic research?

Structural characterization employs:

  • 1H NMR : Peaks for methyl groups (δ ~2.1–2.5 ppm), thiophene protons (δ ~6.4–7.6 ppm), and carboxylic acid protons (δ ~12–13 ppm).
  • LCMS : Molecular ion [M-H]⁻ at m/z 314.04 (C12H13NO5S2) with >95% purity.
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .

Q. What are the solubility and stability profiles under laboratory conditions?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and weakly in ethanol. Stability tests indicate degradation under strong acidic/basic conditions (pH <2 or >10). Store at -20°C in anhydrous DMSO, protected from light and moisture. Solubility discrepancies across studies should be resolved by standardized pH-controlled solubility assays .

Advanced Research Questions

Q. What mechanistic insights exist for its biological activity, particularly in inflammation or metabolic pathways?

The sulfamoyl group and thiophene moiety suggest potential inhibition of NLRP3 inflammasome or pyruvate dehydrogenase kinase (PDK2), as seen in structurally related sulfonamides. Assays using THP-1 macrophages or HEK293T cells transfected with NLRP3 components can validate activity. Dose-response curves (0.1–100 µM) and Western blotting for caspase-1 cleavage are recommended .

Q. How can structure-activity relationship (SAR) studies optimize this compound for target specificity?

Key modifications include:

  • Replacing the thiophene ring with pyridine (electron-withdrawing effects).
  • Varying methyl groups on the furan ring to alter steric hindrance.
  • Comparing analogs (e.g., PI-21997 vs. PI-21998) in enzyme inhibition assays. Use molecular docking (PDB: 6NPY for NLRP3) to predict binding affinities .

Q. How should researchers address contradictions in reported solubility or bioactivity data?

Contradictions arise from:

  • Solubility : Variability in solvent purity or temperature. Standardize using USP protocols (e.g., shake-flask method at 25°C).
  • Bioactivity : Differences in cell lines or assay endpoints. Validate using orthogonal assays (e.g., ELISA for IL-1β vs. ATP luminescence for NLRP3 activation) .

Q. What analytical strategies resolve co-eluting impurities in HPLC?

Optimize mobile phase composition (e.g., 0.1% TFA in acetonitrile/water) and gradient slope. Use UPLC-MS/MS for high-resolution separation. For persistent impurities, employ preparative HPLC with a C18 column and collect fractions for NMR confirmation .

Q. What are the ecotoxicological implications of this compound?

Follow OECD guidelines for acute toxicity testing in Daphnia magna (EC50) and algal growth inhibition (72-h IC50). The carboxylic acid group may enhance biodegradability, but sulfonamide residues require monitoring via LC-MS/MS in environmental samples .

Q. How does pH affect the compound’s stability in biological buffers?

Conduct accelerated stability studies in PBS (pH 7.4), citrate (pH 4.5), and carbonate (pH 9.0) at 37°C. Monitor degradation via HPLC every 24 hours. Degradation products (e.g., free thiophen-2-amine) are identified using HRMS .

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during weighing.
  • Spill Management : Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste.
  • First Aid : For eye exposure, rinse with water for 15 minutes; for ingestion, administer activated charcoal .

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